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Compound of Interest

Compound Name: Dehydrobufotenine

Cat. No.: B100628 Get Quote

Introduction

Dehydrobufotenine is a naturally occurring tryptamine alkaloid found in the venom of certain

toad species and some plants. As a derivative of bufotenine, it is of significant interest to

researchers in the fields of pharmacology, toxicology, and drug development due to its unique

chemical structure and potential biological activities. This technical guide provides a

comprehensive overview of the available spectroscopic data for dehydrobufotenine, including

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is

intended to serve as a valuable resource for scientists and professionals engaged in the study

and utilization of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data that has been reported

for dehydrobufotenine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectral Data of Dehydrobufotenine (600 MHz, CD₃OD)[1]
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

7.29 d 8.7 H-7

7.11 s H-2

6.81 d 8.6 H-6

4.1 t 5.9 H-10

3.68 s N(CH₃)₂

3.29 d 5.8 H-9

Table 2: ¹³C NMR Spectral Data of Dehydrobufotenine (150 MHz, CD₃OD)[1]

Chemical Shift (δ) ppm Carbon Assignment

149.0 C-5

128.9 C-8

122.5 C-2

121.1 C-4

120.6 C-7a

118.9 C-3a

115.0 C-7

104.6 C-3

69.6 C-10

54.0 N(CH₃)₂

20.0 C-9

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data of Dehydrobufotenine[1]
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Ionization Mode
Mass-to-Charge
Ratio (m/z)

Molecular Formula Inferred Mass

IT-ESI-MS [M+H]⁺ 203.1 C₁₂H₁₅N₂O 203.26 g/mol

Infrared (IR) Spectroscopy Data
No specific experimental infrared (IR) spectroscopy data for dehydrobufotenine was found in

the performed search of publicly available literature.

Experimental Protocols
Detailed experimental protocols for the acquisition of the cited spectroscopic data for

dehydrobufotenine are not extensively described in the available literature. However, the

following sections outline generalized methodologies commonly employed for the

spectroscopic analysis of tryptamine alkaloids, which would be applicable to

dehydrobufotenine.

NMR Spectroscopy
A general protocol for obtaining NMR spectra of a purified natural product like

dehydrobufotenine is as follows:

Sample Preparation: A few milligrams of the purified dehydrobufotenine sample are

dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD), in a standard 5 mm NMR

tube.

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and

sample.

Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC,

HMBC) NMR spectra are acquired. For ¹H NMR, the spectral width is typically set from 0 to

12 ppm. For ¹³C NMR, the spectral width is commonly set from 0 to 200 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent

peak.
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Mass Spectrometry
A typical protocol for the mass spectrometric analysis of a compound like dehydrobufotenine
using an ion trap mass spectrometer with electrospray ionization (IT-ESI-MS) is provided

below:

Sample Preparation: A dilute solution of the dehydrobufotenine sample is prepared in a

suitable solvent, such as methanol or a mixture of methanol and water, often with a small

amount of formic acid to promote protonation.

Infusion: The sample solution is introduced into the ESI source via direct infusion using a

syringe pump at a constant flow rate.

Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged

droplets. The solvent evaporates, leading to the formation of gas-phase ions (in this case,

[M+H]⁺).

Mass Analysis: The ions are guided into the ion trap mass analyzer, where they are trapped

and can be subjected to fragmentation for structural elucidation (MS/MS). The mass-to-

charge ratios of the parent and fragment ions are measured.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight

and elemental composition of the analyte.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

structural relationship of dehydrobufotenine.
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General workflow for the spectroscopic analysis of dehydrobufotenine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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